molecular formula C20H19NO4 B12930595 1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12930595
M. Wt: 337.4 g/mol
InChI Key: GJMJJKZFHYDIKA-UHFFFAOYSA-N
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Description

1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, combines the structural features of both benzylamino and chromene moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Knoevenagel condensation reaction, where diethyl malonate reacts with aromatic aldehydes in the presence of a base such as piperidine . The reaction conditions often include refluxing in ethanol to facilitate the formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly solvents and catalysts is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce chromene alcohols .

Scientific Research Applications

1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and antioxidant.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can scavenge free radicals, providing antioxidant effects. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its combined structural features, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in synthetic chemistry .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[1-(benzylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-14(19(22)21-12-15-7-3-2-4-8-15)25-20(23)17-11-16-9-5-6-10-18(16)24-13-17/h2-11,14H,12-13H2,1H3,(H,21,22)

InChI Key

GJMJJKZFHYDIKA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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